molecular formula C21H30ClN3O4S B11204160 trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]cyclohexanecarboxamide

trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]cyclohexanecarboxamide

Cat. No.: B11204160
M. Wt: 456.0 g/mol
InChI Key: YVLXDUHGEMQGFK-UHFFFAOYSA-N
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Description

4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzenesulfonamido group, a pyrrolidinyl group, and a cyclohexane carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexane carboxylic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamido and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamido group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity to its targets, while the cyclohexane carboxamide group can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Shares the sulfonamido group but differs in the overall structure and functional groups.

    Benzenesulfonamide derivatives: Compounds with similar sulfonamido groups but varying in other structural components.

Uniqueness

4-[(4-CHLOROBENZENESULFONAMIDO)METHYL]-N-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H30ClN3O4S

Molecular Weight

456.0 g/mol

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H30ClN3O4S/c22-18-8-10-19(11-9-18)30(28,29)24-15-16-4-6-17(7-5-16)21(27)23-12-2-14-25-13-1-3-20(25)26/h8-11,16-17,24H,1-7,12-15H2,(H,23,27)

InChI Key

YVLXDUHGEMQGFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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